Cas no 937691-73-1 (2-amino-3-(pyrrolidin-1-yl)propan-1-ol)

2-amino-3-(pyrrolidin-1-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- AKOS BC-0286
- 2-Amino-3-(1-pyrrolidinyl)-1-propanol
- 2-Amino-3-pyrrolidin-1-yl-propan-1-ol
- 2-amino-3-(pyrrolidin-1-yl)propan-1-ol
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- MDL: MFCD09035286
- インチ: 1S/C7H16N2O/c8-7(6-10)5-9-3-1-2-4-9/h7,10H,1-6,8H2
- InChIKey: PAXFDMRAONCIIP-UHFFFAOYSA-N
- ほほえんだ: C(O)C(N)CN1CCCC1
2-amino-3-(pyrrolidin-1-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-212798-0.5g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 0.5g |
$1043.0 | 2023-09-16 | ||
Matrix Scientific | 174760-5g |
2-Amino-3-(1-pyrrolidinyl)-1-propanol |
937691-73-1 | 5g |
$1530.00 | 2023-09-11 | ||
Matrix Scientific | 174760-10g |
2-Amino-3-(1-pyrrolidinyl)-1-propanol |
937691-73-1 | 10g |
$2430.00 | 2023-09-11 | ||
Enamine | EN300-212798-5.0g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 5g |
$3147.0 | 2023-06-08 | ||
Enamine | EN300-212798-5g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 5g |
$3147.0 | 2023-09-16 | ||
Enamine | EN300-212798-0.05g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 0.05g |
$912.0 | 2023-09-16 | ||
Enamine | EN300-212798-0.1g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 0.1g |
$956.0 | 2023-09-16 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00980630-1g |
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 95% | 1g |
¥4893.0 | 2024-04-17 | |
Enamine | EN300-212798-2.5g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 2.5g |
$2127.0 | 2023-09-16 | ||
Enamine | EN300-212798-0.25g |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol |
937691-73-1 | 0.25g |
$999.0 | 2023-09-16 |
2-amino-3-(pyrrolidin-1-yl)propan-1-ol 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
2-amino-3-(pyrrolidin-1-yl)propan-1-olに関する追加情報
2-Amino-3-(Pyrrolidin-1-Yl)Propan-1-Ol: A Comprehensive Overview
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol, also known by its CAS registry number CAS No. 937691-73-1, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a pyrrolidine ring, and a hydroxyl group, making it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in synthetic chemistry have further highlighted its potential in drug discovery and material science.
The molecular structure of 2-amino-3-(pyrrolidin-1-yl)propan-1-ol consists of a three-carbon chain with an amino group at the second position and a pyrrolidine ring attached to the third carbon. The hydroxyl group at the first carbon adds to its functional diversity, enabling it to participate in various chemical reactions such as nucleophilic substitutions, condensations, and oxidations. Its ability to form hydrogen bonds due to the hydroxyl group also contributes to its solubility properties, making it suitable for use in polar solvents.
Recent studies have demonstrated that 2-amino-3-(pyrrolidin-1-ylium)propanol derivatives exhibit promising biological activities, particularly in the realm of enzyme inhibition and receptor modulation. For instance, researchers have explored its potential as a lead compound in the development of novel anti-inflammatory agents. The presence of the pyrrolidine ring imparts rigidity to the molecule, which is crucial for optimizing pharmacokinetic properties such as bioavailability and metabolic stability.
In terms of synthesis, CAS No. 937691-73-based compounds are typically prepared through multi-step processes involving alkylation, reduction, and cyclization reactions. One notable approach involves the use of amino alcohols as starting materials, followed by ring-closing reactions to form the pyrrolidine moiety. The optimization of these synthetic routes has been a focal point of recent research efforts, with a particular emphasis on improving yield and reducing environmental impact.
The application of 2-amino-pyrrolidine derivatives extends beyond pharmacology into materials science. For example, these compounds have been investigated as precursors for the synthesis of high-performance polymers and surfactants. Their ability to form stable amide bonds makes them ideal candidates for constructing polymeric networks with tailored mechanical properties.
From an environmental perspective, the development of sustainable synthetic methods for producing CAS No. 937691-related compounds has gained traction. Researchers are increasingly adopting green chemistry principles, such as catalytic hydrogenation and biocatalysis, to minimize waste generation and energy consumption during production.
In conclusion, 2-amino-pyrrolidine propanol continues to be a subject of intense research due to its structural versatility and functional diversity. Its role as an intermediate in drug discovery and material synthesis underscores its importance in modern chemistry. As new synthetic strategies emerge and biological applications expand, this compound is poised to make significant contributions to both academic research and industrial development.
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